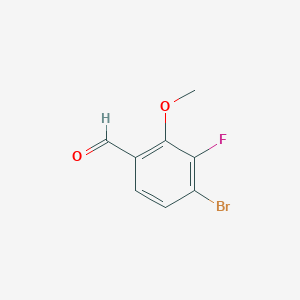

4-Bromo-3-fluoro-2-methoxy-benzaldehyde

Vue d'ensemble

Description

4-Bromo-3-fluoro-2-methoxy-benzaldehyde is an organic compound with the empirical formula C8H7BrFO2 . It is used as a building block in the synthesis of a non-acid degradable linker for solid-phase synthesis .

Synthesis Analysis

A new synthesis of this compound is reported from 1,4 dibromo 2-fluorobenzene . First, 2-fluoro-4-bromobenzaldehyde is prepared through metal halogen exchange and formylation with a formyl source at 0° C. After crystallization, this intermediate is reacted with methanol in the presence of potassium carbonate. Subsequently, 4-bromo-2-methoxy-benzaldehyde is crystallized .Molecular Structure Analysis

The molecular weight of this compound is 233.04 . The SMILES string representation is COc1cc(Br)ccc1C=O .Chemical Reactions Analysis

The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde .Physical and Chemical Properties Analysis

This compound is a solid at room temperature .Applications De Recherche Scientifique

Synthesis of Novel Copolymers

Research demonstrates the use of similar halogenated and methoxy-substituted benzaldehydes in the synthesis of novel copolymers. These copolymers are synthesized via radical initiation and are analyzed for their composition and structural properties. The research indicates the potential of using 4-Bromo-3-fluoro-2-methoxy-benzaldehyde in polymer chemistry for creating materials with specific thermal and physical properties, as evidenced by studies on trisubstituted ethylenes copolymerized with styrene (Kharas et al., 2016).

Metabolism by Fungi

Another area of interest is the metabolism of halogenated compounds by fungi, which has been studied to understand the bioconversion of such compounds. Research on the white rot fungus Bjerkandera adusta shows the fungus's ability to produce halogenated methoxybenzaldehyde metabolites, suggesting potential biotechnological applications in environmental remediation or the synthesis of complex organic compounds (Beck et al., 2000).

Synthesis of Anticancer Compounds

The synthesis and evaluation of novel compounds for anticancer activities also represent a significant application. For example, fluorinated analogues of combretastatin A-4 have been synthesized using similar halogenated and methoxy-substituted benzaldehydes, demonstrating the potential of such compounds in developing new anticancer drugs (Lawrence et al., 2003).

Chemical Reactions and Characterization

Additionally, the reactivity and characterization of methoxy-substituted benzaldehydes have been explored, providing insights into their chemical behavior and potential applications in synthetic chemistry. Studies on the kinetics and mechanism of oxidation of methoxy benzaldehydes offer valuable information for understanding and optimizing chemical reactions involving similar compounds (Malik et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-3-fluoro-2-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWGJFVEOGVKSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2636060.png)

![5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B2636062.png)

![1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2636063.png)

![3,5-dimethyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide](/img/structure/B2636066.png)

![4-{[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonyl}morpholine](/img/structure/B2636068.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2636069.png)

![N1-cycloheptyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2636071.png)

![N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2636077.png)

![4-[(Prop-2-enoylamino)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2636078.png)

![6-Amino-7-(benzenesulfonyl)-5-[(4-methoxyphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2636079.png)